molecular formula C12H14N2O4 B14932214 3-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide

3-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B14932214
M. Wt: 250.25 g/mol
InChI Key: IPRBAOQJVHTAGW-UHFFFAOYSA-N
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Description

3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a chemical compound with a complex structure that includes a nitro group, a benzamide core, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves the nitration of a benzamide precursor followed by the introduction of the oxolane ring. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent step involves the reaction of the nitrated benzamide with an oxolane derivative in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of 3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzamide core can interact with enzymes and receptors. The oxolane ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Biological Activity

3-Nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is a compound of interest in medicinal chemistry, primarily due to its unique structural features, which include a nitro group and a tetrahydrofuran moiety attached to a benzamide backbone. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C12_{12}H14_{14}N2_{2}O3_{3}, with a molecular weight of approximately 250.25 g/mol. The presence of the nitro group is significant, as it can influence the compound's reactivity and biological interactions. The tetrahydrofuran ring contributes to the compound's conformational flexibility, which may enhance its binding affinity to biological targets.

Antimicrobial Properties

Research has indicated that nitro-containing compounds often exhibit antimicrobial activity. For instance, similar nitro derivatives have shown efficacy against various bacterial strains, including those forming biofilms. The introduction of a nitro group in benzamide derivatives has been correlated with improved antimicrobial properties, making this compound a potential candidate for further exploration in this domain .

Anti-Cancer Activity

The compound's structural similarity to other benzamide derivatives suggests potential anti-cancer properties. Studies on related compounds have demonstrated significant activity against various cancer cell lines. For example, certain nitrobenzamide derivatives have shown promise as inhibitors of cancer cell proliferation and migration by modulating key signaling pathways involved in tumor growth and metastasis .

The biological activity of this compound can be attributed to several mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to an amino group under specific conditions, which may enhance its interaction with biological targets.
  • Electrophilic Substitution : The benzamide core can participate in electrophilic substitution reactions, potentially leading to the formation of biologically active metabolites.
  • Multi-target Interaction : Similar compounds have been shown to inhibit multiple targets within cancer cells, including enzymes involved in apoptosis and cell migration .

Case Studies and Research Findings

A variety of studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Studies : A study on nitro-containing antimicrobial agents demonstrated that structural modifications significantly enhanced their activity against biofilm-forming pathogens. This suggests that this compound could be optimized for similar applications .
  • Anti-Cancer Activity : Research on benzamide derivatives has shown that they can effectively inhibit tumor growth in vitro and in vivo models. For example, certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines .

Comparative Analysis

To better understand the potential of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureNotable FeaturesBiological Activity
4-Nitro-N-(tetrahydrofuran-2-yl)methylbenzamideStructureDifferent position of nitro groupModerate antimicrobial activity
N-(oxolan-2-yl)methylbenzamideStructureLacks nitro groupLimited activity
N-(3-methylbutanoyl)-benzamideStructureVariation in side chain lengthLow cytotoxicity

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

3-nitro-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C12H14N2O4/c15-12(13-8-11-5-2-6-18-11)9-3-1-4-10(7-9)14(16)17/h1,3-4,7,11H,2,5-6,8H2,(H,13,15)

InChI Key

IPRBAOQJVHTAGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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